molecular formula C22H27ClN2O7 B5087097 1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid CAS No. 1185103-39-2

1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid

Cat. No.: B5087097
CAS No.: 1185103-39-2
M. Wt: 466.9 g/mol
InChI Key: PDRMLNFSFHUHRN-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 4-chlorophenyl group and a 2,4,5-trimethoxyphenylmethyl group. The addition of oxalic acid forms a salt, which can influence the compound’s solubility and stability. Piperazine derivatives are known for their diverse pharmacological activities, making this compound of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine typically involves the following steps:

    Formation of the piperazine core: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution with 4-chlorophenyl group: The piperazine core is then reacted with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate to introduce the 4-chlorophenyl group.

    Introduction of the 2,4,5-trimethoxyphenylmethyl group: The final step involves the reaction of the intermediate with 2,4,5-trimethoxybenzyl chloride under similar basic conditions to yield the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting ketone or aldehyde groups to alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological activities, such as anti-inflammatory, analgesic, and antipsychotic effects.

    Biological Research: It is used as a tool compound to investigate the role of piperazine derivatives in biological systems, including their interactions with receptors and enzymes.

    Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at certain receptor sites, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid can be compared with other piperazine derivatives, such as:

    1-(4-Methoxyphenyl)piperazine: Known for its psychoactive properties.

    1-(4-Fluorophenyl)piperazine: Studied for its potential antidepressant effects.

    1-(4-Bromophenyl)piperazine: Investigated for its antimicrobial activities.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacological profile and chemical reactivity.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]piperazine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3.C2H2O4/c1-24-18-13-20(26-3)19(25-2)12-15(18)14-22-8-10-23(11-9-22)17-6-4-16(21)5-7-17;3-1(4)2(5)6/h4-7,12-13H,8-11,14H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRMLNFSFHUHRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1CN2CCN(CC2)C3=CC=C(C=C3)Cl)OC)OC.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185103-39-2
Record name Piperazine, 1-(4-chlorophenyl)-4-[(2,4,5-trimethoxyphenyl)methyl]-, ethanedioate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185103-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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